molecular formula C16H12N4 B13111796 1,4-Dihydro-1,1'-biphthalazine CAS No. 62399-06-8

1,4-Dihydro-1,1'-biphthalazine

Cat. No.: B13111796
CAS No.: 62399-06-8
M. Wt: 260.29 g/mol
InChI Key: WLMHRFIFQLMLFL-UHFFFAOYSA-N
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Description

1,4-Dihydro-1,1’-biphthalazine is a heterocyclic compound that belongs to the class of dihydropyridines It is characterized by a bicyclic structure consisting of two phthalazine rings connected through a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dihydro-1,1’-biphthalazine can be synthesized through several methods. One common approach involves the reduction of phthalazine derivatives. For instance, phthalazine can be photochemically reduced in the presence of a suitable solvent like 2-propanol under nitrogen atmosphere to yield 1,4-dihydro-1,1’-biphthalazine . Another method involves the use of hydrazine hydrate with phthalic anhydride to form intermediate compounds, which can then be further processed to obtain the desired product .

Industrial Production Methods

Industrial production of 1,4-dihydro-1,1’-biphthalazine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts, as well as reaction temperature and time, are crucial factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydro-1,1’-biphthalazine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phthalazine derivatives.

    Reduction: Reduction reactions can yield different dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at specific positions on the phthalazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like acyl chlorides and bromine can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted phthalazine derivatives, which can have different functional groups attached to the phthalazine ring, enhancing their chemical and biological properties .

Scientific Research Applications

1,4-Dihydro-1,1’-biphthalazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-dihydro-1,1’-biphthalazine involves its interaction with specific molecular targets. For instance, it can act as a calcium channel blocker by binding to voltage-gated L-type calcium channels, thereby inhibiting calcium influx into cells. This leads to vasodilation and reduced blood pressure . Additionally, it can inhibit certain enzymes and receptors, affecting various biochemical pathways .

Comparison with Similar Compounds

1,4-Dihydro-1,1’-biphthalazine can be compared with other similar compounds, such as:

The uniqueness of 1,4-dihydro-1,1’-biphthalazine lies in its specific chemical structure, which allows for diverse chemical modifications and applications in various fields.

Properties

CAS No.

62399-06-8

Molecular Formula

C16H12N4

Molecular Weight

260.29 g/mol

IUPAC Name

1-(1,4-dihydrophthalazin-1-yl)phthalazine

InChI

InChI=1S/C16H12N4/c1-3-7-13-11(5-1)9-17-19-15(13)16-14-8-4-2-6-12(14)10-18-20-16/h1-9,16H,10H2

InChI Key

WLMHRFIFQLMLFL-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(N=N1)C3=NN=CC4=CC=CC=C43

Origin of Product

United States

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